3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one
Overview
Description
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a tetramethylpiperidinyl group attached to an isoindolinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the Tetramethylpiperidinyl Group: This step involves the reaction of the intermediate with 2,2,6,6-tetramethylpiperidine, often under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: TEMPO, sodium hypochlorite, periodic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted isoindolinones.
Scientific Research Applications
3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isoindolinone core can interact with enzymes and receptors. The tetramethylpiperidinyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-hydroxyisoindolin-1-one: Lacks the tetramethylpiperidinyl group, resulting in different chemical properties and reactivity.
2-(2,2,6,6-Tetramethylpiperidin-4-yl)isoindolin-1-one: Lacks the benzyl group, affecting its biological activity and applications.
Uniqueness
The presence of both the benzyl and tetramethylpiperidinyl groups in 3-Benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one imparts unique chemical properties, making it more versatile in chemical reactions and enhancing its potential biological activities.
Properties
IUPAC Name |
3-benzyl-3-hydroxy-2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-22(2)15-18(16-23(3,4)25-22)26-21(27)19-12-8-9-13-20(19)24(26,28)14-17-10-6-5-7-11-17/h5-13,18,25,28H,14-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAUAZHYHDGSPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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